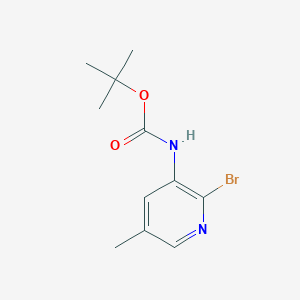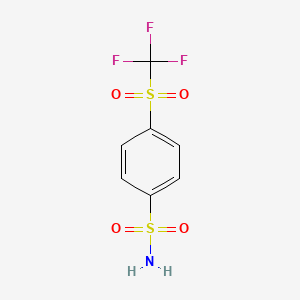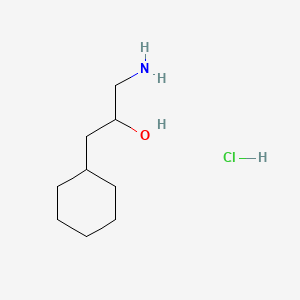
1-Amino-3-cyclohexylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclohexylpropan-2-ol hydrochloride is an organic compound with the molecular formula C9H20ClNO.
Preparation Methods
The synthesis of 1-Amino-3-cyclohexylpropan-2-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-chloropropan-1-amine, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods often incorporate advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-Amino-3-cyclohexylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Amino-3-cyclohexylpropan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclohexylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to physiological effects .
Comparison with Similar Compounds
1-Amino-3-cyclohexylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-Hydroxy-2-Amino-3-Cyclohexylpropane: This compound shares a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride: Another similar compound with variations in the position of the amino and hydroxyl groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
1-amino-3-cyclohexylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H |
InChI Key |
JDKINHACRKFLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

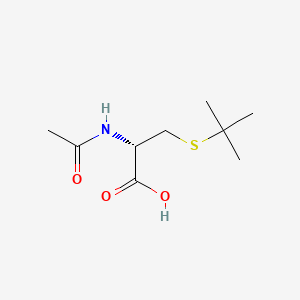
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
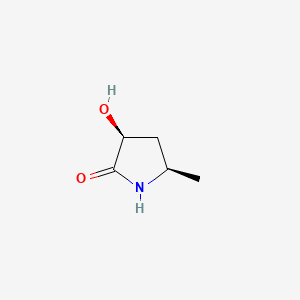

![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
